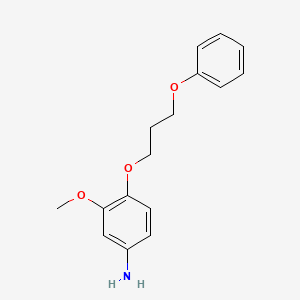

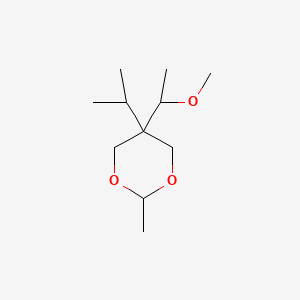

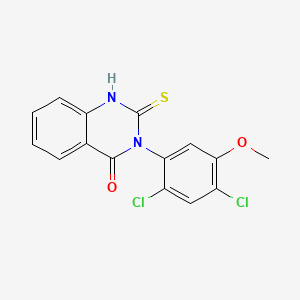

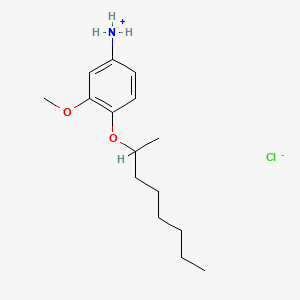

![molecular formula C19H19F4N3O B1676088 6-(3-氟苯基)-N-[1-(2,2,2-三氟乙基)哌啶-4-基]吡啶-3-甲酰胺](/img/structure/B1676088.png)

6-(3-氟苯基)-N-[1-(2,2,2-三氟乙基)哌啶-4-基]吡啶-3-甲酰胺

概述

描述

HPGDS抑制剂1是一种强效、选择性且口服有效的血红蛋白D合成酶(HPGDS)抑制剂。 这种酶参与前列腺素D2的产生,前列腺素D2在各种生理过程中发挥作用,包括炎症、过敏反应和睡眠调节 . HPGDS抑制剂1已被研究作为潜在的抗炎剂 .

科学研究应用

HPGDS抑制剂1具有广泛的科学研究应用,包括:

化学: 用作研究前列腺素D2在各种化学反应和途径中作用的工具。

生物学: 研究其对涉及前列腺素D2的细胞过程和信号通路的影响。

医学: 探索作为治疗炎症、过敏反应和睡眠障碍的潜在治疗剂。

作用机制

HPGDS抑制剂1通过选择性抑制血红蛋白D合成酶来发挥作用。这种抑制阻止了前列腺素D2的产生,从而减少了与这种化合物相关的炎症和其他生理反应。 所涉及的分子靶点和途径包括前列腺素D2信号通路,该通路在炎症、过敏反应和睡眠调节中发挥作用 .

生化分析

Biochemical Properties

HPGDS inhibitor 1 interacts with the enzyme Hematopoietic Prostaglandin D Synthase (HPGDS), inhibiting its activity . The IC50 values in enzyme and cellular assays are 0.6 nM and 32 nM, respectively . Notably, HPGDS inhibitor 1 does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX .

Cellular Effects

HPGDS inhibitor 1 has significant effects on various types of cells and cellular processes. It has been shown to reduce glutathione (GSH) levels in glioblastoma multiforme (GBM) cell lines, leading to the accumulation of intracellular 4-HNE, a byproduct of lipid peroxidation .

Molecular Mechanism

The molecular mechanism of HPGDS inhibitor 1 involves its binding and inhibition of the HPGDS enzyme . This inhibition disrupts the cellular redox balance and inhibits the activation of JNK signaling . It also prevents the conversion of PGH2 to PGD2, a prostaglandin involved in various physiological processes .

Dosage Effects in Animal Models

In animal models, the effects of HPGDS inhibitor 1 vary with different dosages. For instance, in a study using the mdx mouse model of Duchenne muscular dystrophy (DMD), it was found that hindlimb grip strength was two-fold greater in the HPGDS inhibitor 1-treated mdx group, compared to untreated mdx mice .

Metabolic Pathways

HPGDS inhibitor 1 is involved in the arachidonic acid/COX pathway, acting downstream to catalyze the isomerization of PGH2 to PGD2 . This makes it an interesting target to treat allergic inflammation .

Subcellular Localization

The subcellular localization of HPGDS inhibitor 1 is not explicitly documented. The HPGDS enzyme, which HPGDS inhibitor 1 targets, is localized to the vesicles and cytosol . Therefore, it can be inferred that HPGDS inhibitor 1 may also localize to these subcellular compartments to exert its inhibitory effects.

准备方法

HPGDS抑制剂1的制备涉及合成路线和反应条件,以确保高纯度和功效。该化合物通过一系列化学反应合成,包括形成关键中间体和最终产物纯化。 工业生产方法侧重于优化产量和可扩展性,同时保持化合物的生物活性 .

化学反应分析

HPGDS抑制剂1经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。

取代: 这种反应涉及将一个官能团替换为另一个官能团,通常使用亲核试剂或亲电试剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及氢氧根离子等亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

与其他类似化合物相比,HPGDS抑制剂1在选择性和效力方面独树一帜。一些类似化合物包括:

HQL-79: 一种口服有效的血红蛋白D合成酶抑制剂,可以穿透血脑屏障.

TFC-007: 另一种强效的血红蛋白D合成酶抑制剂,具有类似的应用.

TAS-204: 一种与人血红蛋白D合成酶具有良好相互作用范围的化合物.

属性

IUPAC Name |

6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

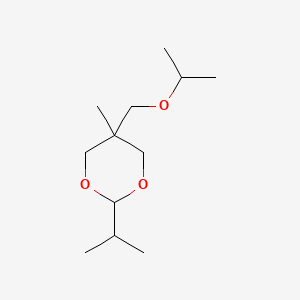

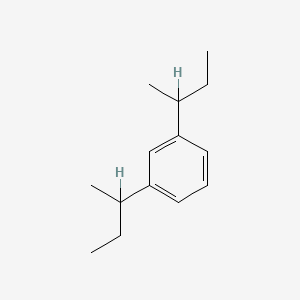

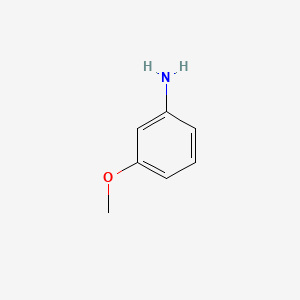

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)